molecular formula C10H9ClN2OS B11697840 5-[(3-Chlorophenyl)methyl]-2-imino-1,3-thiazolidin-4-one

5-[(3-Chlorophenyl)methyl]-2-imino-1,3-thiazolidin-4-one

Katalognummer: B11697840
Molekulargewicht: 240.71 g/mol
InChI-Schlüssel: RNOYYYMIUKPDIH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-[(3-Chlorophenyl)methyl]-2-imino-1,3-thiazolidin-4-one is a heterocyclic compound containing a thiazolidine ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3-Chlorophenyl)methyl]-2-imino-1,3-thiazolidin-4-one typically involves the reaction of 3-chlorobenzylamine with thiourea in the presence of a base. The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiazolidine ring. The reaction conditions often include refluxing the reactants in an appropriate solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial production process .

Analyse Chemischer Reaktionen

Types of Reactions

5-[(3-Chlorophenyl)methyl]-2-imino-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

5-[(3-Chlorophenyl)methyl]-2-imino-1,3-thiazolidin-4-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of 5-[(3-Chlorophenyl)methyl]-2-imino-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial enzymes, leading to its antimicrobial activity. The exact molecular pathways involved can vary depending on the specific application and target .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-[(3-Chlorophenyl)methyl]-2-imino-1,3-thiazolidin-4-one is unique due to its specific substitution pattern and the presence of the chlorophenyl group. This structural feature can influence its biological activity and make it distinct from other thiazolidine derivatives .

Eigenschaften

Molekularformel

C10H9ClN2OS

Molekulargewicht

240.71 g/mol

IUPAC-Name

2-amino-5-[(3-chlorophenyl)methyl]-1,3-thiazol-4-one

InChI

InChI=1S/C10H9ClN2OS/c11-7-3-1-2-6(4-7)5-8-9(14)13-10(12)15-8/h1-4,8H,5H2,(H2,12,13,14)

InChI-Schlüssel

RNOYYYMIUKPDIH-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC(=C1)Cl)CC2C(=O)N=C(S2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.